3-[(2,3-Dimethylphenyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-(2,3-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6,13H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZSHFDUYDHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395323 | |
| Record name | 3-[(2,3-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-59-0 | |
| Record name | 3-[(2,3-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)amino]propanenitrile typically involves the reaction of 2,3-dimethylaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14N2
- Molecular Weight : 174.25 g/mol
- IUPAC Name : 3-amino-3-(2,3-dimethylphenyl)propanenitrile
The compound's structure allows for various interactions with biological molecules, enhancing its utility in research.
Organic Synthesis
3-[(2,3-Dimethylphenyl)amino]propanenitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, making it an essential intermediate in organic chemistry.
Biological Research
The compound is of considerable interest in biological studies due to its potential biological activities:
- Mechanism of Action : The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can engage in π-π interactions. These interactions may influence enzyme activity and receptor binding.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
Medicinal Chemistry
Research is ongoing to explore the compound's efficacy as a pharmaceutical intermediate or active ingredient:
- Antioxidant Activity : Some studies indicate that this compound possesses antioxidant properties that could protect against oxidative stress in cells.
- Potential Therapeutic Effects : The compound's structural features allow it to interact with various biomolecules, suggesting potential applications in treating diseases related to oxidative stress and metabolic disorders.
Industry Applications
In addition to its use in academic research, this compound finds applications in the production of specialty chemicals and materials. Its versatility makes it suitable for industrial processes requiring specific chemical properties.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic utility of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit cytochrome P450 enzymes, impacting drug metabolism significantly .
- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have shown promising results regarding its potential role as a modulator in neuropharmacology.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Observed Effect |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Affects drug metabolism |
| Receptor Modulation | Modulates dopamine and serotonin receptors | Influences neurotransmitter systems |
| Antioxidant Activity | Reduces oxidative stress | Protects cellular integrity |
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Isomers
3-[(3,5-Dimethylphenyl)amino]propanenitrile
- CAS RN : 36034-62-5 .
- Molecular Formula : C₁₁H₁₄N₂ (identical to the target compound).
- Key Difference : Methyl groups at the 3,5 positions on the phenyl ring instead of 2,3.
- Impact : Altered steric and electronic effects may influence reactivity in nucleophilic substitutions or coordination chemistry .
3-[(4-Chlorophenyl)amino]propanenitrile
- CAS RN: Not explicitly listed, but referenced in Chembase .
- Molecular Formula : C₉H₉ClN₂.
- Key Difference : Chlorine substituent (electron-withdrawing) replaces methyl groups.
Functional Group Variants
3-[(3-Methoxyphenyl)amino]propanenitrile
- CAS RN : 26424-07-7 .
- Molecular Formula : C₁₀H₁₂N₂O.
- Key Difference : Methoxy (-OCH₃) group replaces methyl.
- Impact : Increased polarity and solubility in polar solvents due to the oxygen atom; altered electronic effects may modulate biological activity .
3-[2-(2,5-Dioxo-1-pyrrolidinyl)ethylamino]propanenitrile
Complex Derivatives
2-((2,3-Dimethylphenyl)amino)-3-((2,3-dimethylphenyl)imino)propanenitrile (2f)
- Key Feature: Contains both amino and imino groups bridging two 2,3-dimethylphenyl rings.
- Synthesis: Prepared via monohydrocyanation of diimines using potassium hexacyanoferrate(II) .
- Applications: Potential use in coordination polymers or as a ligand in catalysis due to its dual nitrogen donor sites .
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile
Data Table: Structural and Functional Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Notable Applications |
|---|---|---|---|---|---|
| This compound | 36034-59-0 | C₁₁H₁₄N₂ | 174.24 | 2,3-dimethylphenyl, nitrile | Organic synthesis scaffold |
| 3-[(3,5-Dimethylphenyl)amino]propanenitrile | 36034-62-5 | C₁₁H₁₄N₂ | 174.24 | 3,5-dimethylphenyl | Steric studies |
| 3-[(3-Methoxyphenyl)amino]propanenitrile | 26424-07-7 | C₁₀H₁₂N₂O | 188.22 | 3-methoxyphenyl | Solubility modulation |
| 3-[2-(2,5-Dioxo-1-pyrrolidinyl)ethylamino]propanenitrile | 2223-89-4 | C₁₆H₁₉N₃O₂ | 285.34 | Pyrrolidinyldione, ethyl linker | Pharmaceutical intermediates |
| 2-((2,3-Dimethylphenyl)amino)-3-((2,3-dimethylphenyl)imino)propanenitrile | - | C₂₁H₂₅N₃ | 319.45 | Dual phenyl, imino group | Coordination chemistry |
Biological Activity
3-[(2,3-Dimethylphenyl)amino]propanenitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16N2
- CAS Number : 36034-59-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Research indicates that compounds with similar structures may exhibit antimicrobial activities. The presence of the amino group is often associated with enhanced interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
- Antioxidant Activity : Compounds containing phenolic structures are frequently studied for their antioxidant properties. The 2,3-dimethylphenyl moiety may contribute to scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, studies on related compounds suggest potential inhibition of enzymes involved in inflammation or cancer progression.
The mechanism of action for this compound is hypothesized to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids, altering their function.
- Electrophilic Interactions : The nitrile group may participate in electrophilic interactions, affecting cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of structurally similar compounds. Results indicated that modifications in the aromatic ring significantly affected antimicrobial potency. Compounds with a dimethyl substitution showed enhanced activity against Gram-positive bacteria.
Case Study: Antioxidant Mechanism
In vitro assays demonstrated that related compounds exhibited significant antioxidant activity by reducing lipid peroxidation levels in cellular models. This suggests that this compound may similarly protect cells from oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
